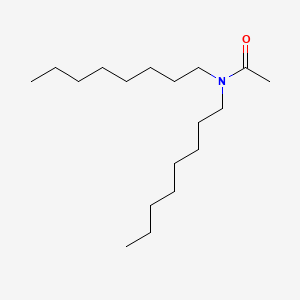

N,N-Dioctylacetamide

Übersicht

Beschreibung

N,N-Dioctylacetamide is an organic compound with the molecular formula C18H37NO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two octyl groups. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Dioctylacetamide can be synthesized through the reaction of acetic anhydride with dioctylamine. The reaction typically occurs under reflux conditions, where acetic anhydride acts as the acetylating agent, and dioctylamine provides the amine groups. The reaction can be represented as follows:

CH3CO2O+2C8H17NH2→CH3CON(C8H17)2+CH3COOH

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and efficient heat distribution. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Dioctylamine.

Substitution: Various substituted acetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Metal Ion Extraction

N,N-Dioctylacetamide is primarily used as a ligand for the extraction of metal ions from aqueous solutions into organic phases. It forms stable complexes with various metal ions, including actinides like uranium (U), thorium (Th), and americium (Am), which are crucial in nuclear chemistry applications.

- Case Study: Metal Extraction Efficiency

A study evaluated the extraction efficiency of DOA compared to other ligands for actinides. Results indicated that DOA outperformed traditional extractants, achieving higher distribution ratios (D values) for extracted metals under specific conditions.

Biochemical Interactions

DOA influences cellular processes by modulating enzyme activity and gene expression related to metal ion transport and metabolism. This interaction is vital for understanding its role in biochemical separations.

- Cellular Effects

- Enzyme Modulation : DOA can inhibit or activate enzymes by interacting with essential metal cofactors.

- Gene Expression : It may affect genes associated with metal ion transport, impacting cellular homeostasis.

Toxicity Assessments

Research indicates that while low doses of DOA can promote beneficial effects on metal metabolism, high doses may lead to toxicity and metabolic disruption.

- Case Study: Toxicity Assessment

Animal studies demonstrated that low doses facilitated beneficial effects on metal metabolism, while higher doses resulted in adverse effects such as metabolic disruption and cellular stress.

Transport Mechanisms

The transport of this compound within biological systems involves specific transporters that facilitate its localization to target compartments like mitochondria or the endoplasmic reticulum, where it exerts its effects on enzyme activity and metal ion metabolism.

Wirkmechanismus

The mechanism of action of N,N-Dioctylacetamide involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile agent in various applications.

Vergleich Mit ähnlichen Verbindungen

N,N-Dioctylformamide: Similar in structure but with a formamide group instead of an acetamide group.

N,N-Dioctylpropionamide: Contains a propionamide group, differing by an additional methylene group.

N,N-Dioctylbutyramide: Features a butyramide group, with two additional methylene groups compared to acetamide.

Uniqueness: N,N-Dioctylacetamide is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring amphiphilic compounds. Its stability and reactivity also make it a valuable compound in both research and industrial settings.

Biologische Aktivität

N,N-Dioctylacetamide (DOA) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of solvent extraction and metal ion separation. This article explores the compound's biochemical properties, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.

Overview of this compound

This compound is classified as an amide with a molecular formula of C18H37NO. It is primarily used in solvent extraction processes due to its ability to form stable complexes with metal ions. The compound's structural characteristics enable it to interact with various biomolecules, influencing cellular functions and metabolic pathways.

Complexation and Coordination

this compound plays a significant role in biochemical reactions, particularly in the extraction and separation of metal ions. It forms stable complexes with metal ions, facilitating their extraction from aqueous solutions into organic phases. This interaction is crucial for the purification of metals in both biochemical and industrial processes.

Cellular Effects

The compound influences cell function by modulating cell signaling pathways and gene expression. Research indicates that DOA can alter the activity of specific enzymes involved in cellular metabolism, potentially leading to changes in cellular behavior. For instance, it may affect genes related to metal ion transport and metabolism, impacting cellular homeostasis.

This compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with essential metal ion cofactors, leading to alterations in enzyme conformation and function. This binding is pivotal for metabolic pathways and gene expression regulation.

Table 1: Summary of Molecular Mechanisms

| Mechanism | Description |

|---|---|

| Complex Formation | Forms stable complexes with metal ions for extraction |

| Enzyme Modulation | Alters enzyme activity by binding to essential cofactors |

| Gene Expression | Influences expression of genes related to metal ion transport |

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage levels in animal models. At lower doses, it facilitates beneficial metal ion transport without adverse effects; however, at higher doses, it may disrupt cellular homeostasis and metabolic processes.

Case Studies

-

Extraction Behavior Study

A study involving a novel 2-oxy-N,N-dioctylacetamide grafted resin demonstrated effective extraction of Am(III) and Eu(III) from nitric acid solutions. The distribution coefficient () was shown to increase with nitric acid concentration, highlighting the compound's efficacy in selective metal ion extraction . -

Solvent Extraction Research

Research on methylimino-bis-N,N'-dioctylacetamide (MIDOA) indicated its ability to extract soft acid metals effectively. The study emphasized the importance of molecular structure in enhancing extraction efficiency from acidic solutions .

Applications in Scientific Research

This compound has various applications across different fields:

Eigenschaften

IUPAC Name |

N,N-dioctylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-4-6-8-10-12-14-16-19(18(3)20)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPQXJJNILFLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343252 | |

| Record name | N,N-Dioctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4088-41-9 | |

| Record name | N,N-Dioctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.